molecular formula C10H20N2O3 B11730505 tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate

tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate

Cat. No.: B11730505
M. Wt: 216.28 g/mol
InChI Key: NZNLHODGPXVIBC-YUMQZZPRSA-N
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Description

tert-Butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate: is a chemical compound with a complex structure that includes an amino group, an oxolane ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative. One common method involves the use of tert-butyl carbamate and a protected oxolane derivative, followed by deprotection to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve continuous flow processes that allow for efficient and scalable synthesis. These methods utilize flow microreactors to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology

In biological research, this compound is used to study the interactions of carbamate derivatives with various biological targets. It is also employed in the development of new pharmaceuticals and agrochemicals .

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates that target specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The oxolane ring and amino group contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{[(3R,4R)-4-aminooxolan-3-yl]methyl}carbamate is unique due to its oxolane ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity and specificity compared to similar compounds .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[[(3R,4R)-4-aminooxolan-3-yl]methyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-7-5-14-6-8(7)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1

InChI Key

NZNLHODGPXVIBC-YUMQZZPRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1COC[C@@H]1N

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCC1N

Origin of Product

United States

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